3,3-Difluoro-2,2-dimethylbutyl methanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,3-difluoro-2,2-dimethylbutyl) methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O3S/c1-6(2,7(3,8)9)5-12-13(4,10)11/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMRBBLRCRKMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C)C(C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2-dimethylbutyl methanesulfonate typically involves the reaction of 3,3-Difluoro-2,2-dimethylbutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using industrial-scale distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2,2-dimethylbutyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Depending on the reagents used, the products can vary widely.
Scientific Research Applications
Pharmaceutical Development
One significant application of 3,3-difluoro-2,2-dimethylbutyl methanesulfonate is in the development of pharmaceutical compounds. Its structure allows it to act as a versatile building block in the synthesis of various drug candidates. The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of pharmaceutical agents. For instance, compounds with similar difluorinated moieties have been investigated for their pharmacological properties against diseases such as cancer and leishmaniasis .
Research indicates that fluorinated sulfonates like this compound may exhibit anticancer properties by inhibiting enzymes involved in tumor growth. Additionally, studies have shown that derivatives of this compound can effectively inhibit the growth of Leishmania parasites, suggesting potential applications in treating leishmaniasis .
Organic Synthesis
In organic chemistry, this compound serves as an important reagent for nucleophilic substitution reactions. Its unique properties allow it to participate in various synthetic pathways that lead to the formation of more complex molecules. The difluorinated structure enhances reactivity compared to non-fluorinated counterparts.
Case Study 1: Anticancer Activity
A study conducted on fluorinated compounds demonstrated that certain derivatives of this compound could inhibit specific cancer cell lines by targeting topoisomerase enzymes. These enzymes are crucial for DNA replication and repair processes in cancer cells. The research revealed that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
Case Study 2: Anti-Leishmanial Properties
In another investigation focused on leishmaniasis treatment, researchers synthesized glycosylated derivatives of this compound. These derivatives showed enhanced binding affinity to target proteins associated with the Leishmania parasite compared to their non-glycosylated forms. The study concluded that these compounds could serve as promising leads for developing new anti-leishmanial therapies .
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethylbutyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new chemical bonds and the modification of the original molecule .
Comparison with Similar Compounds
3,3-Difluoro-2,2-dimethylbutyl Trifluoromethanesulfonate
- Molecular Formula : C₇H₁₁F₅O₃S (vs. C₈H₁₅F₂O₃S for the methanesulfonate) .
- Key Differences :
- Leaving Group : The trifluoromethanesulfonate (triflate) group (CF₃SO₃⁻) is a superior leaving group compared to methanesulfonate (CH₃SO₃⁻), making triflates more reactive in nucleophilic substitution reactions.
- Electron-Withdrawing Effects : The triflate’s three fluorine atoms increase electron withdrawal, accelerating reaction rates but reducing thermal stability.
- Applications : Triflates are often used in high-yield coupling reactions (e.g., Suzuki-Miyaura), whereas methanesulfonates are preferred for controlled alkylation processes .
Lead Methanesulfonate
- Molecular Formula: Not explicitly stated, but likely contains Pb²⁺ and methanesulfonate anions .
- Key Differences :
- Physical State : Lead methanesulfonate is a colorless liquid, while the target compound is likely a solid or viscous liquid due to its branched alkyl chain.
- Toxicity : Lead methanesulfonate poses significant health risks (e.g., CNS toxicity), whereas alkyl methanesulfonates are generally less toxic but still irritants .
Methyl Trifluoromethanesulfonate
- Molecular Formula : C₂H₃F₃O₃S .
- Key Differences :
- Reactivity : Methyl triflate is highly reactive and moisture-sensitive, requiring careful handling. The target compound’s bulky alkyl chain may reduce reactivity but improve stability.
- Hazard Profile : Methyl triflate is classified as flammable (H226) and corrosive (H314), whereas the target compound’s hazards are less documented but may include similar irritant properties .
Dimethyl-(3,3-difluoro-2,2-dihydroxyheptyl)phosphonate
- Molecular Formula : C₉H₁₇F₂O₅P .
- Key Differences: Functional Group: This compound contains a phosphonate group (PO₃) instead of a sulfonate (SO₃), altering its chemical behavior (e.g., chelating properties).
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity Trends : The triflate group’s electron-withdrawing nature enhances leaving group ability but compromises stability. The target compound’s methanesulfonate group balances reactivity and shelf life, making it suitable for controlled syntheses .
- This trait is shared with dimethyl-(3,3-difluoro-2,2-dihydroxyheptyl)phosphonate .
- Safety Considerations : While alkyl methanesulfonates are less hazardous than lead derivatives, proper handling is essential to avoid respiratory or dermal irritation .
Biological Activity
3,3-Difluoro-2,2-dimethylbutyl methanesulfonate is a fluorinated organic compound known for its unique structural features, which include two fluorine atoms and a methanesulfonate functional group. This compound has garnered attention in various fields due to its potential biological activities and applications in organic synthesis.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's difluorinated branched alkyl chain contributes to its stability and reactivity, making it an interesting subject for pharmacological studies.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary studies suggest that compounds with similar difluorinated moieties often exhibit significant pharmacological properties. The following areas highlight its potential biological activities:
- Enzyme Interactions : The structural characteristics of this compound may facilitate interactions with various enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : Similar fluorinated sulfonates have been noted for their ability to modulate receptor activity, which could lead to therapeutic applications in drug development.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1,1-Difluoroethanol methanesulfonate | Difluorinated ethanol | Useful in nucleophilic substitution |
| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | Difluorinated acetic acid | Excellent difluorocarbene source |
| 4-Fluorobenzyl methanesulfonate | Fluorobenzene derivative | Enhanced reactivity in electrophilic substitutions |
Each of these compounds exhibits unique reactivity profiles and biological activities due to their structural variations. The difluorinated moiety in this compound distinguishes it by enhancing its stability and reactivity in organic synthesis.
Q & A
Q. Table 1: Key Synthetic Parameters and Outcomes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
